molecular formula C24H23N3O3 B2850329 3-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,1-diphenylurea CAS No. 1903235-87-9

3-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,1-diphenylurea

Cat. No.: B2850329
CAS No.: 1903235-87-9
M. Wt: 401.466
InChI Key: BJIIXNPHFXAFQC-UHFFFAOYSA-N
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Description

3-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,1-diphenylurea is a chemical reagent of significant interest in biomedical research, particularly in the field of oncology. It belongs to a class of 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one derivatives, which have been identified as a new class of selective inhibitors of Traf2- and Nck-interacting kinase (TNIK) . TNIK is a crucial downstream signal protein in the Wnt/β-catenin pathway, a signaling cascade frequently dysregulated in colorectal cancer (CRC), making it a promising therapeutic target . This compound is structurally related to potent TNIK inhibitors that have demonstrated excellent selectivity over other kinases and the ability to efficiently suppress the proliferation and migration of colorectal cancer cells in in vitro assays . Furthermore, related compounds within the same chemical scaffold have also been investigated as Rho-associated protein kinase (ROCK) inhibitors, indicating the potential for research applications in other disease areas such as glaucoma . The molecular formula of this compound is C24H23N3O3, with a molecular weight of 401.5 . This product is intended for research purposes to further explore these biological pathways and mechanisms. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1,1-diphenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3/c28-23-18-30-22-14-8-7-9-19(22)17-26(23)16-15-25-24(29)27(20-10-3-1-4-11-20)21-12-5-2-6-13-21/h1-14H,15-18H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJIIXNPHFXAFQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OCC(=O)N1CCNC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,1-diphenylurea generally involves a multi-step process. One common route begins with the synthesis of the benzo[f][1,4]oxazepine core, typically through cyclization reactions involving appropriate starting materials. Once the benzo[f][1,4]oxazepine core is synthesized, it is further reacted with suitable reagents to introduce the 2-ethyl group and subsequently the diphenylurea moiety.

Industrial Production Methods: While detailed industrial production methods may vary, the principles remain consistent: leveraging scalable, high-yield synthetic strategies that minimize byproducts and waste. Techniques such as continuous flow chemistry could be employed to enhance efficiency and reproducibility in large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,1-diphenylurea can undergo various types of chemical reactions, including:

  • Oxidation: : Conversion to higher oxidation states under appropriate conditions.

  • Reduction: : Reduction to form different derivatives.

  • Substitution: : Electrophilic or nucleophilic substitution reactions, modifying the functional groups.

Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminium hydride, and common solvents like dichloromethane or ethanol.

Major Products: The products of these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxo derivatives, while reduction can produce different alcohol or amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a versatile intermediate in organic synthesis, enabling the preparation of a wide array of derivatives with potential utility in drug development or materials science.

Biology: Its structural features make it an interesting molecule for exploring biological activities, such as enzyme inhibition, receptor binding, or other biochemical interactions.

Medicine: Potential medicinal applications may include roles as a pharmacophore in drug design, particularly targeting diseases where benzo[f][1,4]oxazepine or urea derivatives are known to be effective.

Industry: In industry, it could be utilized in the development of new materials, such as polymers or coatings, where its unique properties might impart desirable characteristics.

Mechanism of Action

The precise mechanism of action for this compound would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary accordingly, potentially influencing cellular processes like signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison of Key Compounds

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Benzo[f][1,4]oxazepin Ethyl-diphenylurea Under investigation
Lu AE51090 Benzo[1,4]oxazin Piperidinyl-phenylacetamide M1 agonist (procognitive)
Compound 7k () Azetidinone Thio-urea, phenothiazine Antioxidant (DPPH/FRAP)
NRF2 Activator () Pyrido[2,3-f]oxazepin Triazolyl-propanoic acid Oxidative stress mitigation

Table 2. Impact of Substituents on Pharmacokinetics

Substituent Type Example Compound Effect on Properties
Diphenylurea Target Compound Enhanced H-bonding, rigid backbone
Trifluoromethyl Compound Increased lipophilicity, stability
Thio-Urea Compound 7k () Improved radical scavenging

Biological Activity

The compound 3-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,1-diphenylurea is a complex organic molecule that belongs to the class of diphenylureas and incorporates a unique benzo[f][1,4]oxazepin moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the areas of cancer therapy and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of the compound is C21H19N3O3C_{21}H_{19}N_{3}O_{3} with a molecular weight of approximately 361.4 g/mol. Its structure features a diphenylurea backbone linked to a 3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin unit, which is believed to contribute to its biological activity.

PropertyValue
Molecular FormulaC21H19N3O3C_{21}H_{19}N_{3}O_{3}
Molecular Weight361.4 g/mol
CAS Number2034456-37-4

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) , an enzyme involved in the metabolism of tryptophan and a significant player in immune regulation and tumor progression. Inhibition of IDO1 can enhance T-cell responses against tumors, making it a valuable target in cancer immunotherapy .

In Vitro Studies

Recent research has demonstrated that derivatives of diphenylurea exhibit significant inhibitory effects on IDO1. For instance, one study reported an IC50 value of 1.73 ± 0.97 µM for a related diphenylurea compound . This suggests that the structural modifications present in compounds like 3-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,1-diphenylurea could enhance their efficacy as IDO1 inhibitors.

Histone Deacetylase (HDAC) Inhibition

The presence of the benzoxazepine ring system indicates potential for HDAC inhibition. HDACs are critical targets in cancer therapy due to their role in regulating gene expression and cell cycle progression. Compounds with similar structures have shown promise as HDAC inhibitors .

Case Studies

Several studies have explored the biological activities of related compounds:

  • IDO1 Inhibition : A series of N,N-diphenylurea derivatives were synthesized and tested for IDO1 inhibition. The most potent compound exhibited an IC50 value indicating strong inhibitory activity .
  • HDAC Inhibition : Research on benzoxazepine derivatives has highlighted their potential as HDAC inhibitors, which are essential in cancer treatment due to their effects on gene regulation .

Q & A

Basic: What are the standard synthetic routes for synthesizing 3-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,1-diphenylurea?

Methodological Answer:
The synthesis typically involves three key stages:

Oxazepine Core Formation : Cyclization of precursors (e.g., benzo-fused oxazepinones) using fluorinating agents like Selectfluor under mild conditions (dichloromethane, room temperature) to introduce substituents such as fluorine .

Ethyl Linker Introduction : Alkylation or coupling reactions (e.g., ethylamine addition) with bases like triethylamine to attach the ethyl bridge .

Urea/Amide Coupling : Reaction of intermediates with diphenylurea via carbodiimide-mediated coupling (e.g., EDCI) in aprotic solvents to finalize the structure .
Critical Parameters: Reaction time, solvent polarity, and stoichiometric ratios significantly impact yield (typically 50-70% after purification via column chromatography).

Basic: What analytical techniques are essential for structural characterization and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and ring saturation. For example, the oxazepine carbonyl group appears at ~170 ppm in ¹³C NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ ~464.18 g/mol) and detects isotopic patterns for halogens (e.g., fluorine) .
  • HPLC-PDA : Assesses purity (>95% by area normalization) using C18 columns with acetonitrile/water gradients .

Basic: What in vitro assays are recommended for initial biological screening?

Methodological Answer:

  • Cytotoxicity Assays : Use MTT or resazurin-based assays across cancer cell lines (e.g., HL60, K562) to determine IC₅₀ values. Related compounds show IC₅₀ values of 50–200 nM .
  • Enzyme Inhibition Studies : Test HDAC or kinase inhibition via fluorometric assays (e.g., HDAC-Glo™) at 1–10 µM concentrations .
  • Solubility Profiling : Employ shake-flask method in PBS (pH 7.4) or simulated biological fluids to guide formulation .

Advanced: How can synthetic yield and purity be optimized for scale-up?

Methodological Answer:

  • Continuous Flow Reactors : Improve reproducibility and reduce byproducts during fluorination or alkylation steps .
  • DoE (Design of Experiments) : Optimize temperature (e.g., 25–40°C) and solvent polarity (e.g., DMF vs. THF) for coupling reactions .
  • In-Line Monitoring : Use FTIR or Raman spectroscopy to track reaction progression and intermediate stability .

Advanced: How to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

Methodological Answer:

  • Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time (e.g., 48 vs. 72 hours) .
  • Validate Target Engagement : Use CRISPR-engineered cell lines to confirm specificity for HDACs or kinases .
  • Assess Metabolite Interference : Perform LC-MS on cell lysates to identify degradation products that may alter activity .

Advanced: What structural modifications enhance potency in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Fluorine Substitution : Improves lipophilicity (logP) and target binding. For example, 7-fluoro analogs show 2-fold lower IC₅₀ than non-fluorinated derivatives .
  • Ethyl Chain Length : Shortening the chain increases metabolic stability but may reduce cell permeability .
  • Urea Isosteres : Replace diphenylurea with thiourea or carbamate to modulate solubility and hydrogen-bonding interactions .

Advanced: How to design analogs for improved blood-brain barrier (BBB) penetration in neurological studies?

Methodological Answer:

  • Computational Modeling : Predict BBB permeability via QSAR models using descriptors like polar surface area (<90 Ų) and P-gp substrate likelihood .
  • Prodrug Strategies : Introduce ester moieties to the oxazepine ring for enhanced lipophilicity, which are cleaved in vivo .
  • In Situ Perfusion : Validate BBB penetration in rodent models using LC-MS quantification of brain-to-plasma ratios .

Advanced: What methodologies address discrepancies between in vitro and in vivo efficacy?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂), Cₘₐₓ, and AUC in rodent models to identify bioavailability bottlenecks .
  • Metabolite Identification : Use hepatocyte microsomes or cytochrome P450 assays to detect inactive/toxic metabolites .
  • Tumor Xenograft Models : Compare in vitro IC₅₀ with in vivo tumor growth inhibition (TGI) rates at equivalent doses .

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